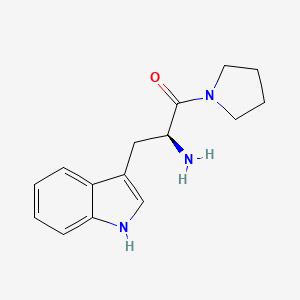![molecular formula C20H42O3 B14240443 (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol CAS No. 256446-75-0](/img/structure/B14240443.png)
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is an organic compound characterized by its unique structure, which includes a long alkyl chain and a glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol typically involves the reaction of 10-methylhexadecanol with glycidol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the epoxide ring in glycidol, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol involves its interaction with lipid bilayers in cell membranes. The long alkyl chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
- (2S)-1-[(10-Methylhexadecyl)oxy]-3-{[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxycyclopentyl]oxy}-2-propanyl 13-methyltetradecanoate .
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester .
Comparison: (2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol is unique due to its specific structure, which includes a glycerol backbone and a long alkyl chain. This structure imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Similar compounds may have different backbone structures or alkyl chain lengths, leading to variations in their physical and chemical properties.
Propriétés
Numéro CAS |
256446-75-0 |
|---|---|
Formule moléculaire |
C20H42O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(2S)-3-(10-methylhexadecoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-23-18-20(22)17-21/h19-22H,3-18H2,1-2H3/t19?,20-/m0/s1 |
Clé InChI |
MUFIFXIVKHSXDD-ANYOKISRSA-N |
SMILES isomérique |
CCCCCCC(C)CCCCCCCCCOC[C@H](CO)O |
SMILES canonique |
CCCCCCC(C)CCCCCCCCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
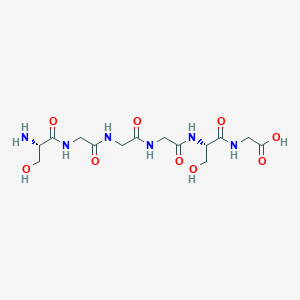
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
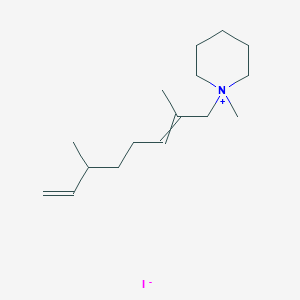

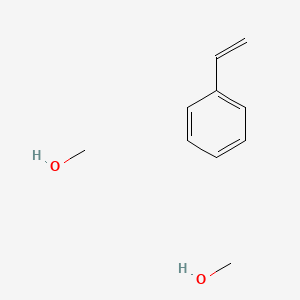
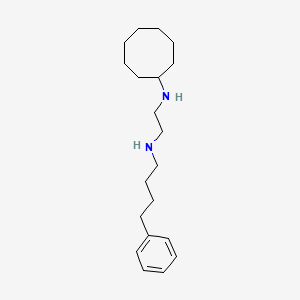

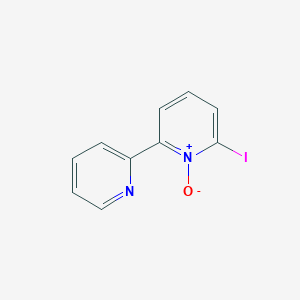
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
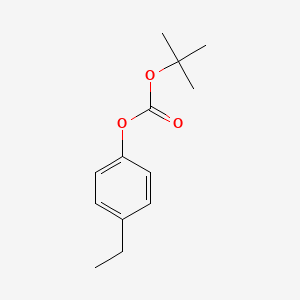

![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
